Methyl 2-(2,6-dichlorophenyl)sulfanylacetate
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Overview
Description
Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is a chemical compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.12 g/mol. This compound is characterized by the presence of a methyl ester group, a dichlorophenyl group, and a sulfanylacetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate typically involves the reaction of 2,6-dichlorothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dichlorophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under reflux.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dichlorophenylacetate
- 2,6-Dichlorothiophenol
- Methyl bromoacetate
Comparison
Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is unique due to the presence of both the dichlorophenyl and sulfanylacetate groups This combination imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
methyl 2-(2,6-dichlorophenyl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMFKJNFTDWVBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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